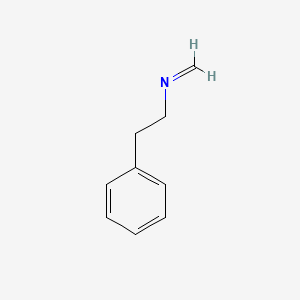

Benzeneethanamine, N-methylene-

Descripción

Benzeneethanamine, N-(phenylmethylene) (CAS 3240-95-7) is a Schiff base derivative of phenethylamine, formed via condensation between a primary amine (phenethylamine) and an aldehyde (benzaldehyde). Its IUPAC name is N-Benzylidene-β-phenethylamine, with the molecular formula C₁₅H₁₅N and a molecular weight of 209.29 g/mol . Structurally, it consists of a phenethylamine backbone linked to a benzylidene group (C₆H₅CH=N–), which confers unique electronic and steric properties.

Propiedades

Número CAS |

56971-73-4 |

|---|---|

Fórmula molecular |

C9H11N |

Peso molecular |

133.19 g/mol |

Nombre IUPAC |

N-(2-phenylethyl)methanimine |

InChI |

InChI=1S/C9H11N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,1,7-8H2 |

Clave InChI |

FCUWHENJGJHLLJ-UHFFFAOYSA-N |

SMILES canónico |

C=NCCC1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzeneethanamine, N-methylene-, can be synthesized through several methods. One common approach is the reductive amination of phenylacetaldehyde with methylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of Benzeneethanamine, N-methylene-, often involves the same reductive amination process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Benzeneethanamine, N-methylene-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Benzeneethanamine, N-methylene-, has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active amines.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of Benzeneethanamine, N-methylene-, involves its interaction with monoamine neurotransmitter systems. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, thereby influencing various physiological processes .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series (e.g., 25H-NBOMe, 25I-NBOMe) shares the benzeneethanamine core but incorporates additional methoxy and halogen substituents. For example:

- 25I-NBOMe : 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine.

- 25B-NBOMe : 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine.

Key Differences :

- The NBOMe compounds exhibit ~1000-fold higher potency at serotonin receptors (5-HT₂A) compared to unsubstituted benzeneethanamine derivatives due to halogen and methoxy groups enhancing receptor binding .

- N-(phenylmethylene) lacks the 2,5-dimethoxy substitution critical for psychedelic activity in NBOMe compounds.

Methoxy-Substituted Derivatives

Benzeneethanamine, 3,4-dimethoxy-N-(phenylmethylene) (CAS 10133-74-1)

- Molecular Formula: C₁₇H₁₉NO₂

- Molecular Weight : 269.34 g/mol

- Substituents : 3,4-Dimethoxy on the benzene ring + benzylidene group.

Impact of Methoxy Groups :

- Increased electron density on the aromatic ring enhances stability and alters reactivity in electrophilic substitutions.

Halogenated and Fluorinated Analogues

Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(trimethylsilyl)oxy]- (CAS 55556-73-5)

- Molecular Formula: C₁₈H₁₈F₅NOSi

- Key Properties: logP: 5.27 (Crippen method) . Vapor Pressure: Not reported, but fluorinated groups reduce volatility.

Comparison :

- The pentafluorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating benzylidene in N-(phenylmethylene).

- Trimethylsilyl (TMS) groups enhance steric bulk and protect reactive sites during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.